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Compound of Interest

Compound Name: 2-Methylphenol - d2

CAS No.: 92891-99-1

Cat. No.: B1147750

Get Quote

2-Methylphenol, commonly known as o-cresol, is an organic compound with the formula

CH₃C₆H₄(OH).[1][2] It is a derivative of phenol and serves as a crucial intermediate in the

production of various chemicals.[1] In advanced research, particularly within pharmaceutical

and environmental analysis, stable isotope-labeled internal standards are indispensable for

achieving accurate and reliable quantification.[3] Deuterium-labeled compounds, such as 2-

Methylphenol-d2, are instrumental in correcting for analyte loss during sample preparation and

mitigating matrix effects in mass spectrometry-based assays.[3]

The designation "d2" indicates that two hydrogen atoms in the molecule have been replaced by

deuterium (²H), a heavy isotope of hydrogen. However, the name "2-Methylphenol-d2" is

ambiguous without specifying the location of these deuterium atoms. Commercially, various

deuterated isotopologues exist, such as those with deuterium on the methyl group (e.g., 2-

(Methyl-d3)phenol) or perdeuterated versions (e.g., o-Cresol-d7).[4]

For the purpose of this technical guide, we will focus on a chemically stable and synthetically

plausible isomer: 2-Methylphenol-3,5-d2. This choice is informed by the existence of related

compounds, such as 4,6-Dinitro-2-methylphenol (ring-D₂, 98%), which features deuteration at

the 3 and 5 positions of the aromatic ring.
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Part 1: Elucidation of the Chemical Structure
The core of this guide focuses on the precise chemical structure and identification of 2-

Methylphenol-3,5-d2.

Molecular Structure
The foundational structure is that of 2-methylphenol, which consists of a benzene ring

substituted with a hydroxyl (-OH) group and a methyl (-CH₃) group at adjacent (ortho)

positions. In our selected isomer, the hydrogen atoms at positions 3 and 5 on the aromatic ring

are replaced by deuterium atoms.

Key Identifiers for 2-Methylphenol-3,5-d2:

Identifier Value Source

IUPAC Name 2-Methyl-3,5-dideuteriophenol N/A

Molecular Formula C₇H₆D₂O N/A

Molecular Weight 110.15 g/mol N/A

Parent CAS Number 95-48-7 (for 2-Methylphenol) [1][5][6]

Physicochemical Properties
The physicochemical properties of 2-Methylphenol-3,5-d2 are expected to be very similar to its

non-deuterated counterpart, with a slight increase in molecular weight.

Properties of 2-Methylphenol (o-Cresol):

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.sigmaaldrich.com/HK/zh/substance/ocresol1081495487
https://www.lgcstandards.com/CN/en/2-Methylphenol/p/DRE-CA15140200
https://www.scbt.com/p/2-methylphenol-95-48-7
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1147750?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Appearance Colorless solid [1]

Molecular Weight 108.14 g/mol [1][6]

Boiling Point 191 °C [7]

Melting Point 29-31 °C [7]

Solubility in Water 23,000 mg/L at 20 °C [8]

Part 2: Synthesis and Isotopic Purity
Synthetic Approach
While various methods exist for the synthesis of deuterated aromatic compounds, a common

approach for selective ring deuteration of phenols involves acid- or base-catalyzed H-D

exchange in the presence of a deuterium source like deuterium oxide (D₂O). The hydroxyl

group is an activating ortho-, para-director, making the positions adjacent and opposite to it

susceptible to electrophilic substitution. To achieve 3,5-deuteration on 2-methylphenol, a multi-

step synthesis would likely be employed to direct the deuterium to the specific meta-positions

relative to the hydroxyl group. One plausible, though not definitively published, route could

involve:

Protection of the hydroxyl group: To prevent unwanted side reactions.

Directed ortho-lithiation followed by quenching with D₂O: This would not be ideal for the 3,5

positions.

A more likely route involves electrophilic deuteration of a precursor where directing groups

force the deuterium into the desired positions, followed by conversion to the final 2-

methylphenol structure.

A general method for deuteration involves heating the organic compound with deuterium oxide

under pressure, sometimes with a catalyst.[9]

Isotopic Purity
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The isotopic purity of a deuterated standard is a critical parameter. It is defined as the

percentage of the deuterated compound relative to all isotopic variants. For use as an internal

standard, an isotopic purity of ≥98% is typically required.[3] This is determined analytically,

most commonly by mass spectrometry.

Part 3: Analytical Characterization Workflow
Confirming the structure and purity of 2-Methylphenol-3,5-d2 requires a combination of

spectroscopic techniques. The following workflow is a self-validating system to ensure the

identity of the compound.

Synthesis & Purification

Analytical Workflow

Data Interpretation

Synthesized Compound

Mass Spectrometry (MS)

Characterization

NMR Spectroscopy
(¹H, ²H, ¹³C)

Characterization

Infrared (IR) Spectroscopy

Characterization

Purity Assay (e.g., HPLC, GC)

Characterization

Verify Molecular Weight
(M+2 vs. standard)

Confirm Isotopic Purity

Confirm Deuterium Positions:
- Absence of H-3, H-5 signals in ¹H NMR
- Presence of D-3, D-5 signals in ²H NMR

Identify C-D stretching vibrations
(~2200 cm⁻¹) Determine Chemical Purity

Structure Confirmed:
2-Methylphenol-3,5-d2

Validation Validation Validation Validation

Click to download full resolution via product page

Caption: Workflow for the structural confirmation of 2-Methylphenol-3,5-d2.
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Mass Spectrometry (MS)
Mass spectrometry is the primary tool for confirming the molecular weight and isotopic

enrichment.

Expected Observation: The electron ionization mass spectrum of 2-Methylphenol-3,5-d2

would show a molecular ion (M⁺) peak at m/z 110. In contrast, the non-deuterated 2-

methylphenol has a molecular weight of 108.14 g/mol , with a molecular ion peak at m/z 108.

[10] The relative intensities of the peaks at m/z 108, 109, and 110 would be used to calculate

the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the exact location of the deuterium atoms.

¹H NMR: In the proton NMR spectrum of 2-Methylphenol-3,5-d2, the signals corresponding

to the protons at the 3 and 5 positions of the aromatic ring would be absent or significantly

diminished compared to the spectrum of unlabeled 2-methylphenol. The remaining signals

for the protons at positions 4 and 6, the methyl protons, and the hydroxyl proton would be

present.

²H NMR (Deuterium NMR): A deuterium NMR spectrum would show signals corresponding to

the deuterium atoms at the 3 and 5 positions, providing direct evidence of their location.

¹³C NMR: The carbon signals for C-3 and C-5 would show coupling to deuterium (C-D

coupling), typically appearing as a triplet (due to the spin I=1 of deuterium), and their

intensity would be lower compared to the spectrum of the unlabeled compound.

Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of C-D bonds.

Expected Observation: The IR spectrum would exhibit characteristic C-D stretching

vibrations. These bands typically appear in the region of 2100-2300 cm⁻¹, which is a lower

frequency than the C-H stretching bands (around 3000 cm⁻¹). The characteristic broad O-H

stretch would still be present around 3300-3600 cm⁻¹.
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Part 4: Applications in Drug Development and
Research
The primary application of 2-Methylphenol-d2 is as an internal standard for quantitative

analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Internal Standard in Quantitative Analysis
In drug metabolism and pharmacokinetic studies, researchers need to accurately measure the

concentration of drugs, metabolites, or biomarkers in complex biological matrices like blood or

urine. Deuterated internal standards are ideal for this purpose because:

Co-elution: They have nearly identical chromatographic retention times to the non-deuterated

analyte.

Similar Ionization Efficiency: They behave similarly in the mass spectrometer's ion source.

Mass Differentiation: They are easily distinguished from the analyte by their difference in

mass.

By adding a known amount of 2-Methylphenol-d2 to a sample, any loss of the target analyte

(unlabeled 2-methylphenol) during sample extraction, handling, and analysis can be corrected

for, leading to highly accurate and precise quantification.

Mechanistic Studies
Deuterated compounds can also be used in mechanistic studies to investigate the kinetic

isotope effect (KIE). If a C-H bond is broken in the rate-determining step of a reaction, replacing

the hydrogen with deuterium will slow down the reaction rate. This can provide valuable

insights into reaction mechanisms, such as those involved in enzymatic catalysis or drug

metabolism by cytochrome P450 enzymes.

Conclusion
While the term "2-Methylphenol-d2" lacks specificity, this guide has provided a comprehensive

technical overview based on the plausible and stable isomer, 2-Methylphenol-3,5-d2. The
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analytical workflow described herein provides a robust, self-validating system for the structural

confirmation and purity assessment of this and other deuterated compounds. For researchers

in drug development and related fields, a thorough understanding of the synthesis and

characterization of such isotopically labeled standards is paramount for generating reliable and

high-quality data.

References
Wikipedia. o-Cresol. [Link]

Government of Canada. Fact sheet: 2-methylphenol (ortho-cresol). [Link]

National Institute of Standards and Technology (NIST). Phenol, 2-methyl-. [Link]

Chemcess. O-Cresol: Properties, Reactions, Production And Uses. [Link]

National Institute of Standards and Technology (NIST). Phenol, 2-methyl- — Mass spectrum

(electron ionization). [Link]

Green Chemistry (RSC Publishing). Deuteration of 2-methylnaphthalene and eugenol in

supercritical and pressurised hot deuterium oxide. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 邻甲酚 - 邻甲酚 [sigmaaldrich.com]

2. o-Cresol - Wikipedia [en.wikipedia.org]

3. isotope.com [isotope.com]

4. medchemexpress.com [medchemexpress.com]

5. 2-Methylphenol | CAS 95-48-7 | LGC Standards [lgcstandards.com]

6. 2-Methylphenol | CAS 95-48-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://en.wikipedia.org/wiki/O-cresol
https://www.canada.ca/en/environment-climate-change/services/contaminant-fact-sheets/2-methylphenol.html
https://webbook.nist.gov/cgi/cbook.cgi?ID=C95487
https://www.chemcess.com/o-cresol
https://webbook.nist.gov/cgi/cbook.cgi?Spec=C95487&Index=0&Type=Mass
https://pubs.rsc.org/en/content/articlelanding/2003/gc/b306443a
https://www.benchchem.com/product/b1147750?utm_src=pdf-custom-synthesis#bc-rfq
https://www.sigmaaldrich.com/HK/zh/substance/ocresol1081495487
https://en.wikipedia.org/wiki/O-Cresol
https://isotope.com/priority-pollutant-endocrine-disruptor-and-chemical-contaminant-standards/4-6-dinitro-2-methylphenol-ring-d2-dlm-3173-01
https://www.medchemexpress.com/2-methyl-d3-phenol.html
https://www.lgcstandards.com/CN/en/2-Methylphenol/p/DRE-CA15140200
https://www.scbt.com/p/2-methylphenol-95-48-7
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1147750?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. o-Cresol | 95-48-7 [chemicalbook.com]

8. Fact sheet: 2-methylphenol (ortho-cresol) — Guidance and Orientation for the Selection of
Technologies — Contaminated sites — Pollution and waste management — Environment
and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

9. EP0038377A1 - Process for the synthesis of ortho-cresol, 2,6-xylenol and 2,3,6-trimethyl
phenol - Google Patents [patents.google.com]

10. Phenol, 2-methyl- [webbook.nist.gov]

To cite this document: BenchChem. [Introduction: The Significance of Isotopic Labeling].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1147750/docs#introduction-the-significance-of-
isotopic-labeling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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